(S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid
CAS No.:
Cat. No.: VC13344963
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO4S |
|---|---|
| Molecular Weight | 271.33 g/mol |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid |
| Standard InChI | InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
| Standard InChI Key | SIQSLARNSCAXSF-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CSC=C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The IUPAC name of the compound, (S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid, reflects its stereochemistry and functional groups. The Boc group (-O(C(CH₃)₃)CO-) protects the α-amino group, while the thiophen-3-yl moiety (-C₄H₃S) occupies the β-position of the propanoic acid backbone. The (S)-configuration at the α-carbon ensures chirality, a critical feature for interactions in biological systems.
Table 1: Key Structural and Molecular Properties
The Boc group enhances solubility in organic solvents and stabilizes the amino group against undesired reactions during synthesis. The thiophene ring contributes π-π stacking interactions and sulfur-based reactivity, which are exploitable in drug design and materials engineering.
Synthesis and Purification
Synthetic Routes
The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid typically follows a multi-step protocol:
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Amino Group Protection:
The α-amino group of L-alanine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step ensures regioselectivity in subsequent reactions . -
Thiophene Introduction:
A thiophen-3-yl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, a palladium-catalyzed coupling between a boronic acid-functionalized thiophene and a halogenated alanine derivative achieves this transformation. -
Deprotection and Isolation:
Acidic hydrolysis (e.g., with trifluoroacetic acid) removes the Boc group, followed by recrystallization or column chromatography to isolate the pure product.
Industrial-Scale Considerations
Large-scale production may employ continuous flow reactors to optimize yield and reduce waste. Automated systems enable precise control over reaction parameters, ensuring reproducibility. Challenges include managing the sulfur content’s corrosivity and ensuring enantiomeric purity, which is critical for pharmaceutical applications.
Physicochemical Properties
Stability and Reactivity
The Boc group confers stability under basic conditions but is labile in acidic environments. The thiophene ring undergoes electrophilic substitution (e.g., bromination) at the 2- and 5-positions, while the carboxylic acid group participates in esterification or amidation reactions.
Spectroscopic Characterization
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IR Spectroscopy: Stretching vibrations for N-H (≈3300 cm⁻¹), C=O (≈1700 cm⁻¹), and S-C (≈700 cm⁻¹) confirm functional groups.
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NMR: ¹H NMR signals include a singlet for Boc tert-butyl protons (δ 1.4 ppm) and multiplet signals for thiophene protons (δ 6.8–7.5 ppm).
| Activity | Mechanism | Potential Application |
|---|---|---|
| Antimicrobial | Membrane disruption, enzyme inhibition | Topical antiseptics |
| Antiviral | Protease inhibition | HIV/HCV therapeutics |
| Anti-inflammatory | Cytokine suppression | Autoimmune disease management |
Industrial and Material Science Applications
Polymer Synthesis
Incorporating this compound into polyamides or polyesters enhances thermal stability (Tg ≈ 150°C) and mechanical strength due to rigid thiophene units. Such polymers are candidates for high-performance coatings or biodegradable plastics.
Catalysis
Thiophene’s electron-rich structure makes the compound a ligand in transition metal catalysis. Palladium complexes of thiophene-amino acid hybrids catalyze Heck coupling reactions with 85% yield under mild conditions.
Challenges and Future Directions
Despite its promise, gaps in knowledge persist:
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Toxicity Profile: No in vivo studies confirm safety.
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Stereochemical Stability: Racemization risks during synthesis or storage require investigation.
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Scale-Up Barriers: Cost-effective thiophene sourcing and waste management need optimization.
Future research should prioritize:
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In Vivo Efficacy Trials: Validate antimicrobial and anti-inflammatory claims.
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Structure-Activity Relationships (SAR): Modify the thiophene or Boc group to enhance potency.
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Green Chemistry Approaches: Develop solvent-free synthesis or biocatalytic methods.
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